2-Oxaspiro[4.4]nonane-1,3-dione

Catalog No.
S672211
CAS No.
5623-90-5
M.F
C8H10O3
M. Wt
154.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Oxaspiro[4.4]nonane-1,3-dione

CAS Number

5623-90-5

Product Name

2-Oxaspiro[4.4]nonane-1,3-dione

IUPAC Name

2-oxaspiro[4.4]nonane-1,3-dione

Molecular Formula

C8H10O3

Molecular Weight

154.16 g/mol

InChI

InChI=1S/C8H10O3/c9-6-5-8(7(10)11-6)3-1-2-4-8/h1-5H2

InChI Key

HOKKSYPZFBKQAZ-UHFFFAOYSA-N

SMILES

C1CCC2(C1)CC(=O)OC2=O

Canonical SMILES

C1CCC2(C1)CC(=O)OC2=O

2-Oxaspiro[4.4]nonane-1,3-dione (CAS 5623-90-5) is a specialized spiro-fused cyclic anhydride utilized primarily as a building block in medicinal chemistry and advanced organic synthesis [1]. Structurally, it combines a reactive succinic anhydride motif with a spiro-fused cyclopentane ring, making it a direct precursor for synthesizing spiro[cycloalkane-pyridazinones] and related nitrogen-containing heterocycles [2]. Its primary procurement value lies in its ability to efficiently install rigid spiro-aliphatic systems into drug candidates, thereby increasing the fraction of sp3-hybridized carbons (Fsp3 character) [2]. This structural modification is a well-established strategy to improve aqueous solubility, optimize lipophilicity (clogP), and enhance the overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile of pharmaceutical libraries compared to traditional flat aromatic scaffolds [3].

Substituting 2-oxaspiro[4.4]nonane-1,3-dione with standard acyclic or non-spiro cyclic anhydrides (such as succinic or phthalic anhydride) fundamentally alters the three-dimensional geometry and physicochemical trajectory of the resulting compound library[1]. Standard anhydrides yield flat, low-Fsp3 heterocycles that often suffer from poor aqueous solubility and higher clinical attrition rates due to off-target binding [1]. Furthermore, attempting to substitute it with its closest homolog, 2-oxaspiro[4.5]decane-1,3-dione (the cyclohexyl analog), shifts the lipophilicity (logP) and steric bulk of the resulting scaffold[2]. In highly optimized medicinal chemistry campaigns, the specific steric constraints and lower lipophilicity of the cyclopentyl spiro system are critical for fine-tuning receptor fit and maintaining optimal drug-like properties, making these homologs non-interchangeable during library procurement [2].

Direct Enhancement of Fsp3 Character in Heterocyclic Libraries

The primary procurement driver for 2-oxaspiro[4.4]nonane-1,3-dione is its ability to directly impart high Fsp3 (fraction of sp3 carbons) character to downstream APIs. When reacted with aromatics and hydrazines to form pyridazinones, it introduces a rigid, sp3-rich cyclopentyl spiro motif [1]. Compared to standard succinic anhydride, which only provides two sp3 carbons to the resulting heterocycle, 2-oxaspiro[4.4]nonane-1,3-dione contributes six sp3 carbons. This structural shift moves the resulting library away from 'flatland' architecture, directly correlating with improved aqueous solubility and more advantageous ADME profiles[1].

Evidence DimensionContribution of sp3-hybridized carbons to the core scaffold
Target Compound DataContributes 6 sp3 carbons (cyclopentyl ring + 1 CH2)
Comparator Or BaselineSuccinic anhydride (contributes 2 sp3 carbons)
Quantified DifferenceProvides 4 additional sp3 carbons per molecule in a single synthetic step
ConditionsPrecursor integration into pyridazinone scaffolds via Friedel-Crafts and cyclization

Procuring this spiro-anhydride allows medicinal chemists to directly access high-Fsp3 scaffolds without requiring complex, low-yield multi-step spirocyclization downstream.

Lipophilicity (clogP) Tuning vs. Cyclohexyl Homolog

When fine-tuning the lipophilicity of a drug candidate, the choice between spiro-anhydride homologs is critical. 2-Oxaspiro[4.4]nonane-1,3-dione (containing a cyclopentyl ring) generates scaffolds that are less lipophilic than those derived from its closest homolog, 2-oxaspiro[4.5]decane-1,3-dione (containing a cyclohexyl ring) [1]. Because the cyclopentyl moiety lacks one methylene group compared to the cyclohexyl analog, it typically lowers the calculated partition coefficient (clogP) of the final API by approximately 0.4 to 0.5 log units, providing a crucial lever for optimizing oral bioavailability [1].

Evidence DimensionLipophilicity (clogP) contribution to final scaffold
Target Compound DataCyclopentyl spiro fusion (lower lipophilicity)
Comparator Or Baseline2-oxaspiro[4.5]decane-1,3-dione (cyclohexyl spiro fusion)
Quantified DifferenceReduces final compound clogP by ~0.4 - 0.5 log units relative to the cyclohexyl baseline
ConditionsComparative library synthesis of spiro[cycloalkane-pyridazinones]

When a lead compound is too lipophilic, switching procurement from the [4.5]decane to the[4.4]nonane precursor allows chemists to lower clogP while maintaining the rigid spiro geometry.

Synthetic Efficiency in Friedel-Crafts Acylation

2-Oxaspiro[4.4]nonane-1,3-dione serves as a highly efficient electrophile in Friedel-Crafts acylations, reacting smoothly with electron-rich aromatics (such as anisole and veratrole) in the presence of AlCl3 to yield isomeric spiro-fused γ-oxocarboxylic acids[1]. Compared to alternative synthetic routes that require building the spiro ring post-acylation—which often involves 3 to 4 complex steps with significant yield attrition—procuring the pre-formed spiro-anhydride reduces the sequence to a single, scalable step [1].

Evidence DimensionSynthetic step count for spiro-γ-oxocarboxylic acids
Target Compound Data1-step synthesis via direct Friedel-Crafts acylation
Comparator Or BaselinePost-acylation spirocyclization routes (typically 3-4 steps)
Quantified DifferenceEliminates 2-3 synthetic steps, drastically improving overall throughput
ConditionsAlCl3-mediated Friedel-Crafts reaction at 0 °C to room temperature

Procuring the pre-formed spiro anhydride drastically reduces synthetic steps and improves overall yield for complex spiro-heterocycle libraries.

Downstream Versatility for Polycyclic Nitrogen Heterocycles

Beyond simple pyridazinones, scaffolds derived from 2-oxaspiro[4.4]nonane-1,3-dione exhibit robust stability under downstream functionalization conditions. The derived spiro-pyridazinones can be efficiently converted to pyridazinethiones using phosphorus pentasulfide, and subsequently transformed into complex tetrazolo- or triazolo-pyridazines via diazotization [1]. These transformations proceed with reliable yields (e.g., 45–77% for tetrazolo derivatives), demonstrating that the spiro-cyclopentyl core does not introduce prohibitive steric hindrance or instability during harsh cyclization protocols [1].

Evidence DimensionCompatibility with downstream thionation and polycyclization
Target Compound DataYields complex tetrazolo-pyridazines at 45–77% isolated yield
Comparator Or BaselineSterically hindered or unstable spiro systems (which fail or degrade under diazotization)
Quantified DifferenceMaintains structural integrity and provides viable yields for advanced polycyclic N-heterocycles
ConditionsReaction with P2S5 followed by hydrazine and NaNO2/HCl diazotization

Ensures that the procured building block can support diverse, multi-directional library generation for high-throughput screening campaigns.

Fsp3-Enriched Drug Library Synthesis

Ideal for generating spiro[cycloalkane-pyridazinone] compound libraries where high Fsp3 character is required to improve aqueous solubility and ADME profiles, moving away from traditional flat aromatic scaffolds[1].

GLP-1R/GIPR Modulator Development

Utilized as a key structural intermediate in the synthesis of peptide or small-molecule modulators for G-protein coupled receptors, specifically in the development of novel therapeutics for diabetes, NASH, and obesity [2].

Phosphodiesterase (PDE) Inhibitor Scaffolds

Applied in the design of rigidified, spiro-fused analogs of known pyridazinone-based PDE inhibitors (such as bemoradan analogs) to tune receptor selectivity, lipophilicity, and pharmacokinetics [1].

XLogP3

1

Wikipedia

2-oxaspiro[4.4]nonane-1,3-dione

Dates

Last modified: 08-15-2023

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